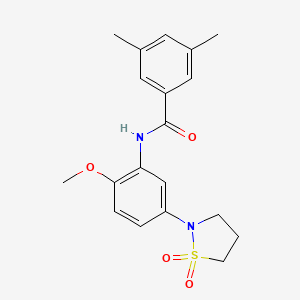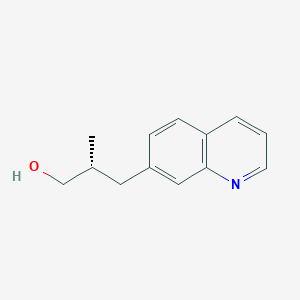
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol, also known as JNJ-47965567, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit interesting pharmacological properties.
Wirkmechanismus
The mechanism of action of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol involves the inhibition of the protein kinase CK1δ. This leads to the stabilization of PERIOD proteins, which are involved in the regulation of circadian rhythms. By stabilizing these proteins, (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol can help to restore normal circadian rhythms and alleviate circadian rhythm disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol are related to its activity as a CK1δ inhibitor. By inhibiting this protein kinase, (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol can help to stabilize PERIOD proteins and restore normal circadian rhythms. This can have a range of physiological effects, including improved sleep quality, reduced fatigue, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol for lab experiments is its high selectivity for CK1δ. This makes it a useful tool for studying the role of this protein kinase in circadian rhythms and other biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's effects on other biological processes beyond circadian rhythms, such as cell proliferation and apoptosis. Additionally, there may be potential applications for (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol in the treatment of other diseases and disorders beyond circadian rhythm disorders.
Synthesemethoden
The synthesis of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol involves the reaction of 2-methylquinoline-3-carboxylic acid with (R)-1-phenylethylamine in the presence of a coupling reagent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit potent and selective activity against the protein kinase CK1δ, which is involved in the regulation of circadian rhythms. This makes it a potential candidate for the treatment of circadian rhythm disorders such as jet lag and shift work disorder.
Eigenschaften
IUPAC Name |
(2R)-2-methyl-3-quinolin-7-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)7-11-4-5-12-3-2-6-14-13(12)8-11/h2-6,8,10,15H,7,9H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSCFFYSFQQQEO-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=CC=N2)C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=CC=N2)C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


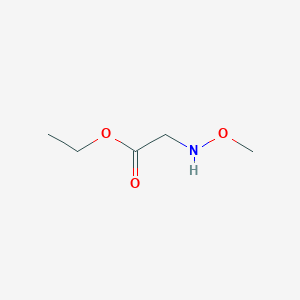

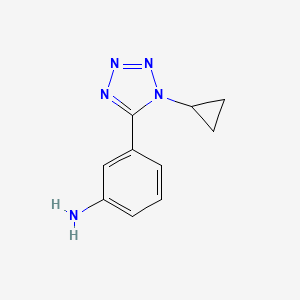
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2895034.png)
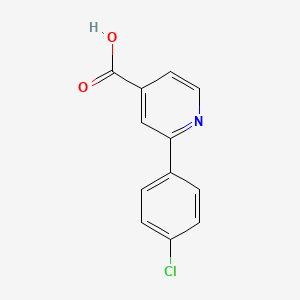
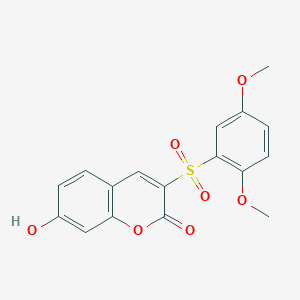
![8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2895038.png)


![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2895043.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2895044.png)
![ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2895047.png)
